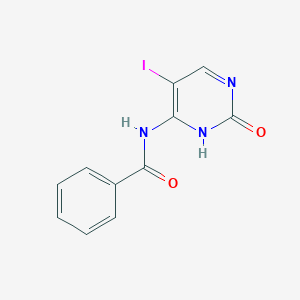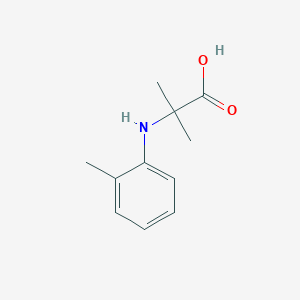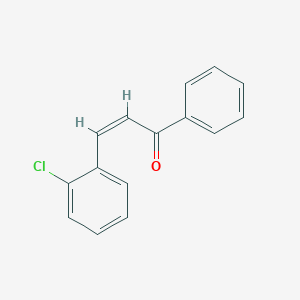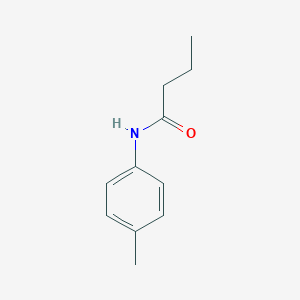
N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)butanamide, also known as 4-Methyl-2-phenylbutanamide (MPBD), is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. MPBD has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
MPBD acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. By increasing the levels of dopamine, MPBD may help to alleviate the symptoms of neurological disorders such as Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
MPBD has been found to have a number of biochemical and physiological effects. Studies have shown that MPBD increases the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, MPBD has been found to increase heart rate and blood pressure, which may contribute to its stimulating effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBD has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPBD has been found to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to the use of MPBD in lab experiments. It is a psychoactive substance that may have unpredictable effects on test subjects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on MPBD. One area of interest is the development of MPBD-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD, as well as its potential side effects. Finally, there is a need for more research on the long-term effects of MPBD use, particularly in the context of recreational use.
Métodos De Síntesis
MPBD can be synthesized through a multistep process involving the condensation of 4-methylpropiophenone with nitroethane, followed by reduction and reductive amination. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
MPBD has been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MPBD acts as a dopamine reuptake inhibitor, which may help to alleviate the symptoms of Parkinson's disease. Additionally, MPBD has been found to have neuroprotective effects, which may help to prevent the progression of Alzheimer's disease.
Propiedades
Número CAS |
20172-29-6 |
|---|---|
Nombre del producto |
N-(4-methylphenyl)butanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
KQPVRCMWSSRUKH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



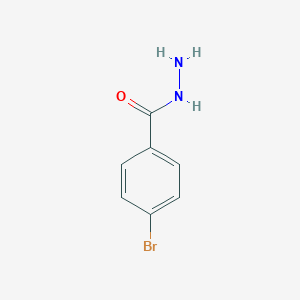
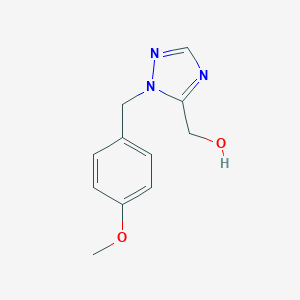
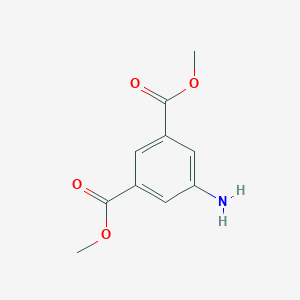
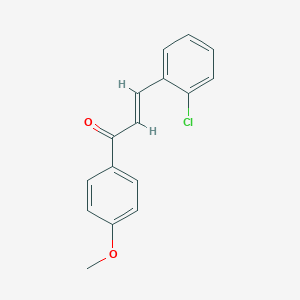

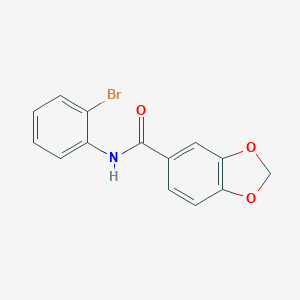
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
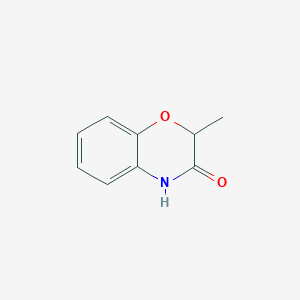

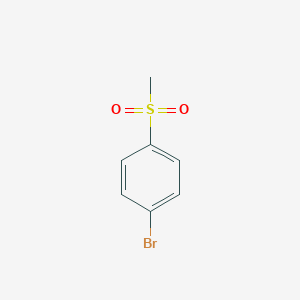
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)
